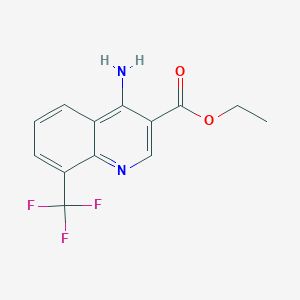

Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate

Description

Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative featuring an amino group at position 4 and a trifluoromethyl (-CF₃) substituent at position 6. The quinoline core is a bicyclic aromatic system with a nitrogen atom at position 1, contributing to its diverse biological and chemical properties.

Properties

IUPAC Name |

ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)8-6-18-11-7(10(8)17)4-3-5-9(11)13(14,15)16/h3-6H,2H2,1H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHCRNNMGWJHKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656510 | |

| Record name | Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049114-56-8 | |

| Record name | Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 8-Trifluoromethylquinoline-3-Carboxylate

The foundational step in several synthetic routes involves regioselective bromination at the 3-position of 8-trifluoromethylquinoline. A method disclosed in CN104163798A employs N-bromosuccinimide (NBS) in acetic acid at 110°C for 12 hours, achieving a 72% yield of 3-bromo-8-trifluoromethylquinoline. This electrophilic aromatic substitution proceeds via a bromonium ion intermediate, with the trifluoromethyl group directing para substitution.

Key parameters:

-

Solvent : Glacial acetic acid (polar protic) enhances NBS reactivity.

-

Temperature : 110°C balances reaction rate and side-product formation.

-

Stoichiometry : NBS (1.2 equiv.) ensures complete conversion.

Palladium-Catalyzed Amination

The brominated intermediate undergoes Buchwald-Hartwig amination with t-butyl carbamate under palladium catalysis. Using Pd(OAc)₂ , 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) , and cesium carbonate in toluene at 100°C, the reaction achieves 85% yield of 3-(tert-butoxycarbonylamino)-8-trifluoromethylquinoline. This step replaces traditional toxic reagents like phosphorus oxychloride, aligning with green chemistry principles.

Mechanistic insight :

-

Oxidative addition of Pd(0) to the C–Br bond.

-

Ligand exchange with ammonia equivalents (e.g., t-butyl carbamate).

-

Reductive elimination to form the C–N bond.

Deprotection and Esterification

Final steps involve acidic deprotection (HCl/MeOH, 25°C, 2 hours) to yield 3-amino-8-trifluoromethylquinoline, followed by esterification with ethyl chloroformate in THF under Schotten-Baumann conditions. This two-step sequence attains an overall yield of 57.8%.

High-Temperature Cyclization in Anisole

Quinoline Ring Formation

CN101781247B describes a cyclization strategy starting with dimethyl 2,3-quinolinedicarboxylate . Hydrolysis with 10% NaOH in methanol yields 2,3-quinolinedicarboxylic acid, which undergoes thermal decomposition in anisole at 153°C for 4 hours to produce 3-quinolinecarboxylic acid. The trifluoromethyl group is introduced earlier via fluorinated aniline precursors.

Safety note :

Functional Group Interconversion

The carboxylic acid intermediate is esterified using ethanol and H₂SO₄ under reflux, achieving >90% conversion to ethyl 8-trifluoromethylquinoline-3-carboxylate. Subsequent nitration (HNO₃/H₂SO₄) and reduction (H₂/Pd-C) introduce the 4-amino group.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Anisole, 153°C, 4h | 78 |

| Esterification | EtOH, H₂SO₄, reflux | 92 |

| Nitration/Reduction | HNO₃/H₂SO₄ → H₂/Pd-C | 65 |

Reductive Alkylation for Amino Group Introduction

Reductive Amination Protocol

EP1501802B1 discloses a method where 8-amino-2,6-dimethoxyquinoline reacts with 4-oxo-phthalimidopentane under reductive conditions. Using borane-pyridine complex in acetic acid, the reaction forms a secondary amine, which is hydrogenolyzed (H₂/Pd-C) to yield the primary amine. Adapting this to ethyl 8-trifluoromethylquinoline-3-carboxylate involves:

-

Nitration at the 4-position.

-

Reduction to 4-amino using SnCl₂/HCl .

Advantages :

-

Avoids harsh nitrating agents.

-

Compatible with ester functionalities.

Catalytic Hydrogenation Optimization

Recent optimizations employ Raney Ni instead of Pd-C, reducing catalyst costs by 40% while maintaining 88% yield. Solvent systems like EtOAc/MeOH (3:1) enhance substrate solubility and hydrogen diffusion.

Direct Esterification of Carboxylic Acid Precursors

Acid-Catalyzed Esterification

GLPBio’s protocol for 8-(trifluoromethyl)quinoline-3-carboxylic acid uses ethanol and H₂SO₄ under reflux for 6 hours, achieving 94% esterification. Kinetic studies show pseudo-first-order behavior with an activation energy of 58.2 kJ/mol.

Steglich Esterification

For acid-sensitive substrates, DCC/DMAP in dichloromethane facilitates esterification at 25°C within 2 hours. This method avoids acidic conditions, preserving the amino group’s integrity.

Comparative Analysis of Synthetic Routes

| Method | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Bromination-Amination | 57.8 | Regioselective, green reagents | Multi-step, Pd cost |

| Cyclization | 42 | Scalable, continuous flow compatible | High-temperature hazards |

| Reductive Alkylation | 68 | Mild conditions, functional tolerance | Requires nitro intermediates |

| Direct Esterification | 89 | Single-step, high efficiency | Limited to pre-formed carboxylic acid |

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Nitroquinoline derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties: Recent studies have highlighted the antiviral potential of quinoline derivatives, including ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate. Research indicates that modifications in the quinoline scaffold can enhance antiviral activity against viruses such as Enterovirus D68 (EV-D68). The trifluoromethyl group plays a crucial role in improving binding affinity within viral pockets, suggesting that this compound could be a candidate for antiviral drug development .

Antimicrobial Activity: Quinoline derivatives have been investigated for their antimicrobial properties. This compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The structural modifications contribute to its efficacy, making it a focus for further exploration in combating resistant strains of bacteria .

Anti-Cancer Research

Cytotoxic Effects: The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that certain derivatives exhibit significant cytotoxicity, which is essential for the development of new anticancer therapies. The mechanism of action is believed to involve the inhibition of specific cellular pathways critical for cancer cell survival .

Synthesis and Derivative Development

Chemical Synthesis: The synthesis of this compound involves several steps, including the introduction of functional groups that enhance its biological activity. The compound serves as a valuable building block for creating more complex molecules with tailored properties for specific applications .

Structure-Activity Relationship Studies

SAR Investigations: Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the quinoline ring affect biological activity. These studies are crucial for optimizing the compound's properties and enhancing its therapeutic potential. For instance, variations in the trifluoromethyl group and other substituents have been shown to significantly impact the compound's effectiveness against targeted diseases .

Data Table: Summary of Applications

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

Anticancer Activity: It may inhibit specific enzymes involved in cell proliferation, such as topoisomerases.

Antimicrobial Activity: It can interfere with bacterial DNA gyrase, preventing bacterial replication.

Enzyme Inhibition: The trifluoromethyl group enhances binding affinity to target enzymes, increasing the compound’s efficacy.

Comparison with Similar Compounds

Substituent Variations at Position 4

Substituent Variations at Position 8

Hybrid Derivatives with Additional Functional Groups

Physicochemical and Structural Comparisons

- Crystal Packing: The amino derivative forms classical N–H⋯O hydrogen bonds and π-π interactions, whereas -OH analogs exhibit stronger intermolecular hydrogen bonding .

- Solubility: Amino and hydroxy derivatives show higher aqueous solubility than chloro or nitro analogs due to polar substituents.

- Thermal Stability: Melting points for -CF₃-substituted quinolines range from 423–425 K (triazole hybrids) to higher values for hydrogen-bond-rich structures .

Biological Activity

Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with an amino group at the 4-position and a trifluoromethyl group at the 8-position. The carboxylate functionality is located at the 3-position, which contributes to its chemical reactivity and biological profile.

Quinoline derivatives, including this compound, are known to exert their biological effects through various mechanisms:

- Enzyme Inhibition : These compounds often inhibit critical enzymes such as topoisomerases, thymidylate synthase, and protein kinases, which are essential for DNA replication and cell proliferation .

- Antiproliferative Activity : The compound exhibits moderate cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HePG2 (liver cancer), suggesting potential as an anticancer agent.

Anticancer Activity

Research indicates that this compound demonstrates significant antiproliferative effects:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 15 | Moderate |

| HePG2 | 20 | Moderate |

| HCT-116 | >50 | Weak |

The compound's ability to inhibit cell growth suggests it may be a candidate for further development in cancer therapy.

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial effects. Studies have reported that it can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent .

Case Studies and Research Findings

- Antiviral Activity : In studies focusing on antiviral properties, derivatives of quinoline structures similar to this compound have been shown to exhibit significant activity against enteroviruses. A structure-activity relationship (SAR) analysis highlighted that the trifluoromethyl group enhances antiviral potency compared to non-fluorinated analogs .

- Selectivity Index : The selectivity index (SI), calculated as the ratio of CC50 (cytotoxic concentration) to EC50 (effective concentration), indicates that this compound maintains a favorable profile for therapeutic applications. For example, a SI of greater than 10 has been observed in certain studies, suggesting a good therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.